molecular formula C23H22N4O B15042424 N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B15042424
M. Wt: 370.4 g/mol
InChI Key: UEFXZVYJNIQVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 5-amino-pyrazoles with 1,5-dicarbonyl compounds. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve high-throughput parallel synthesis techniques to optimize yield and purity. The use of automated synthesis equipment allows for the efficient production of large quantities of the compound, which is essential for its application in various research and industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound are generally carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C. Solvents such as dichloromethane, ethanol, and acetonitrile are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exerting anti-proliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

N-(2-methylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C23H22N4O/c1-16(2)15-24-23(28)20-14-22-25-19(17-9-5-3-6-10-17)13-21(27(22)26-20)18-11-7-4-8-12-18/h3-14,16H,15H2,1-2H3,(H,24,28)

InChI Key

UEFXZVYJNIQVBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.